

Application Notes and Protocols: Spectroscopic Analysis of 4-(Hydroxymethyl)piperidin-2-one

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidin-2-one

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This document provides detailed spectroscopic data and experimental protocols for the analysis of **4-(Hydroxymethyl)piperidin-2-one**, a key heterocyclic compound relevant in medicinal chemistry and drug development. The following sections present predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, comprehensive experimental procedures for acquiring such data, and a visual workflow for the analytical process.

Spectroscopic Data

Due to the limited availability of public domain experimental spectra for **4-(Hydroxymethyl)piperidin-2-one**, the following tables provide predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the analysis of structurally similar piperidinone and piperidine derivatives and established principles of NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing effect of the lactam carbonyl group and the hydroxymethyl substituent.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-(Hydroxymethyl)piperidin-2-one**

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.0 - 7.5	br s	1H	NH
~ 3.55	d	2H	CH ₂ OH
~ 3.25	m	2H	H-6
~ 2.50	m	2H	H-3
~ 2.0 - 2.2	m	1H	H-4
~ 1.8 - 2.0	m	1H	H-5a
~ 1.6 - 1.8	m	1H	H-5e
~ 1.5	t	1H	CH ₂ OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-(Hydroxymethyl)piperidin-2-one**Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~ 172	C-2 (C=O)
~ 65	CH ₂ OH
~ 42	C-6
~ 38	C-4
~ 31	C-3
~ 28	C-5

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for **4-(Hydroxymethyl)piperidin-2-one** and similar compounds.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **4-(Hydroxymethyl)piperidin-2-one** for ^1H NMR analysis, or 20-100 mg for ^{13}C NMR analysis, into a clean, dry vial.[\[1\]](#)
- **Solvent Selection and Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d $_6$ (DMSO-d_6), or Methanol-d $_4$ (CD_3OD)). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
- **Dissolution:** Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be applied to aid dissolution if necessary.
- **Filtration and Transfer:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the tube.[\[2\]](#)
- **Labeling:** Clearly label the NMR tube with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

These are general parameters that may be optimized for the specific instrument and experiment.

- **Instrumentation:** Data can be acquired on a standard NMR spectrometer, for instance, a Bruker 300 MHz, 400 MHz, or 500 MHz instrument.[\[3\]](#)[\[4\]](#)
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Number of Scans:** 16 to 64 scans are typically sufficient.
 - **Relaxation Delay (d1):** 1-2 seconds.

- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
- Temperature: Ambient probe temperature (e.g., 298 K).
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.
 - Temperature: Ambient probe temperature (e.g., 298 K).

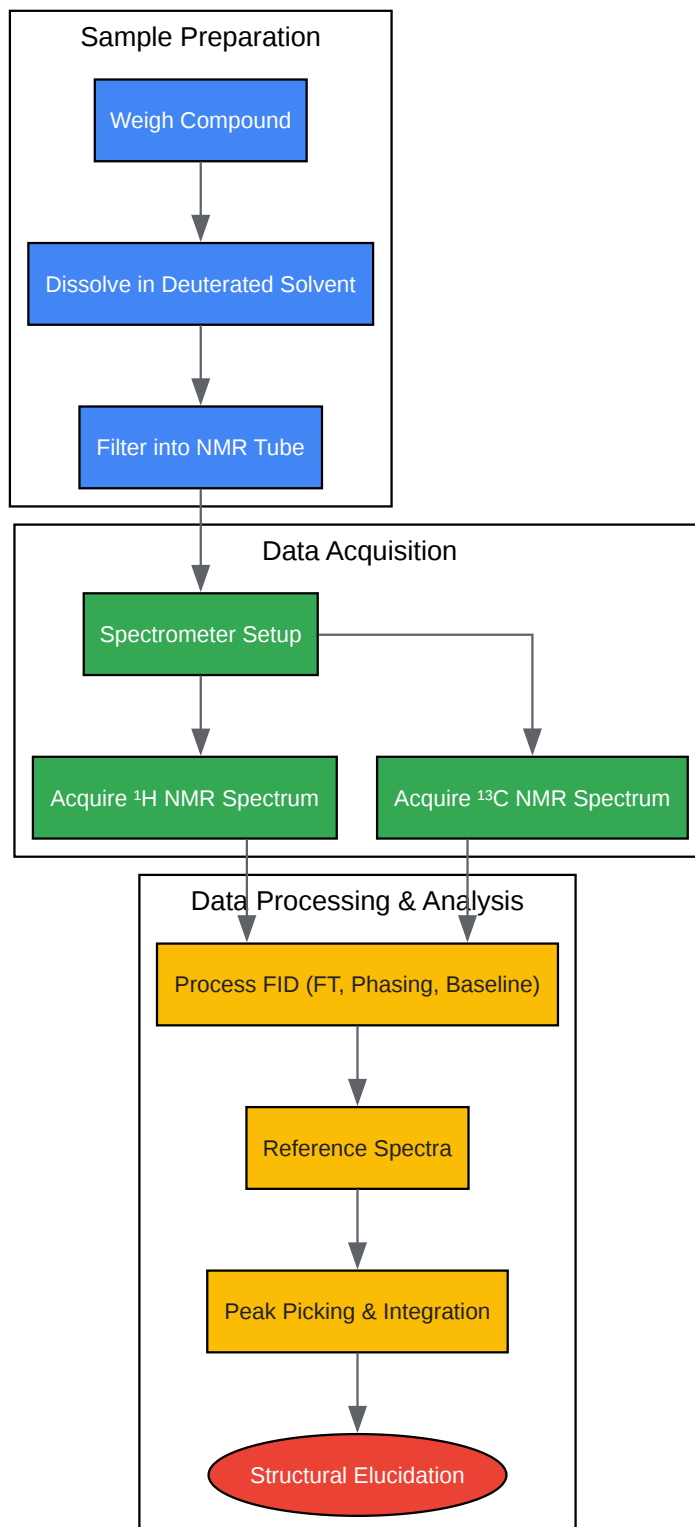
2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
- Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
- Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick all significant peaks in both ¹H and ¹³C spectra.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(Hydroxymethyl)piperidin-2-one**.

Workflow for NMR Analysis of 4-(Hydroxymethyl)piperidin-2-one

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Caption: NMR analysis workflow from sample preparation to structural elucidation.

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